Superior Synthetic Accessibility: 89% Yield in Palladium-Catalyzed Aminocarbonylation
Under a one-pot diazotization/aminocarbonylation protocol using Pd(OAc)₂/P(o-Tolyl)₃ at 50 °C, 4-fluoroaniline undergoes carbonylation to afford 4-fluoro-N-(4-fluorophenyl)benzamide in 89% isolated yield . This represents a markedly higher yield compared to other para-substituted aniline substrates under identical conditions: p-anisidine (49%) and p-aminobenzotrifluoride (66%), while p-chloroaniline (97%) and p-bromoaniline (75%) exhibit different reactivity profiles that may necessitate re-optimization for non-fluorinated analogs .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 4-Chloroaniline → 4-chloro-N-(4-chlorophenyl)benzamide: 97%; p-Anisidine → 4-methoxy-N-(4-methoxyphenyl)benzamide: 49%; p-Aminobenzotrifluoride → 4-trifluoromethyl analog: 66% |
| Quantified Difference | Target compound yield 8% lower than chloro analog, but 40% higher than methoxy analog and 23% higher than trifluoromethyl analog |
| Conditions | One-pot diazotization/aminocarbonylation, Pd(OAc)₂/P(o-Tolyl)₃, CO atmosphere, 50 °C |
Why This Matters
This yield benchmark informs procurement decisions for multi-step syntheses, where a 23–40% yield advantage over alternative substrates translates to significantly reduced material costs and improved overall process efficiency.
